Product packaging for 5-Methylnaphthalen-1-amine hydrochloride(Cat. No.:CAS No. 4044-46-6)

5-Methylnaphthalen-1-amine hydrochloride

Cat. No.: B2572049
CAS No.: 4044-46-6
M. Wt: 193.67
InChI Key: CNCYFOWRVYXDSG-UHFFFAOYSA-N
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Description

5-Methylnaphthalen-1-amine hydrochloride (CAS 4044-46-6) is a primary arylamine derivative of the naphthalene scaffold, presented as its stable hydrochloride salt with a molecular weight of 193.67 g/mol and the molecular formula C 11 H 12 ClN . This compound belongs to a class of chemicals known as substituted naphthylamines, which are historically significant and versatile intermediates in organic synthesis . The rigid, planar, and electron-rich nature of the naphthalene system makes it an excellent scaffold for constructing more complex molecules, particularly in the synthesis of dyes, pigments, and functional materials . The amino group on the naphthalene ring is a strong electron-donating moiety, which activates the aromatic ring system towards electrophilic substitution reactions, allowing for further functionalization . In modern research, this chemical serves as a valuable precursor in medicinal chemistry for the synthesis of compounds with potential biological activity, such as antimicrobial and anti-inflammatory agents . Its properties are also exploited in materials science, where naphthalene derivatives are utilized for their unique photophysical characteristics, leading to applications in the development of fluorescent probes and sensors . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . As a standard safety precaution, it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . This product is intended for research applications only and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClN B2572049 5-Methylnaphthalen-1-amine hydrochloride CAS No. 4044-46-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCYFOWRVYXDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies Relevant to 5 Methylnaphthalen 1 Amine Hydrochloride

Mechanistic Investigations of C-N Bond Formation in Naphthalene (B1677914) Systems

The introduction of an amine group onto a naphthalene ring is a fundamental transformation that can be achieved through several mechanistic routes. The choice of pathway is often dictated by the substitution pattern of the naphthalene core and the nature of the reagents employed.

While simple aryl halides are generally inert to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on naphthalene systems under specific conditions. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, particularly when the naphthalene ring is activated by strongly electron-withdrawing groups. libretexts.org

The generally accepted mechanism involves two main steps:

Nucleophilic Addition: A nucleophile, such as an amine or amide ion, attacks the carbon atom bearing a leaving group (e.g., a halogen). youtube.com This initial attack is typically the rate-determining step and results in the formation of a high-energy carbanion intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In this intermediate, the aromaticity of the naphthalene ring is temporarily disrupted, and the carbon at the reaction site becomes sp3-hybridized. libretexts.org

Elimination: The aromaticity is restored in the second step when the leaving group is expelled, resulting in the substituted product. savemyexams.comyoutube.com

For this mechanism to be effective, the presence of electron-withdrawing substituents is crucial as they help to stabilize the negative charge of the Meisenheimer complex through resonance. Reactions involving very strong bases, like sodium amide (NaNH₂), can also facilitate substitution on unactivated aryl halides through a different pathway known as the elimination-addition or benzyne (B1209423) mechanism. youtube.comlibretexts.org

StepDescriptionKey Features
1. Addition A strong nucleophile (e.g., RNH₂) attacks the electrophilic carbon of the naphthalene ring bearing a leaving group.Formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). youtube.com
2. Elimination The leaving group departs, and the aromaticity of the naphthalene ring is restored.This step is typically fast. youtube.com

Electrophilic aromatic substitution (EAS) is a more common pathway for functionalizing electron-rich aromatic systems like naphthalene. wordpress.com Naphthalene is significantly more reactive than benzene (B151609) in EAS reactions because the activation energy required to form the intermediate carbocation is lower. libretexts.org

The mechanism involves the attack of an electrophile on the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, often called a naphthalenonium ion or sigma complex. youtube.com A proton is then eliminated from the ring to restore aromaticity. masterorganicchemistry.com

For substituted naphthalenes, the position of the incoming electrophile is directed by the existing substituents. In the case of 5-methylnaphthalene, the methyl group is an activating, ortho-, para-directing group. However, substitution on naphthalene itself shows a strong preference for the 1-position (α-position) over the 2-position (β-position). wordpress.comlibretexts.org This preference is due to the greater stability of the carbocation intermediate formed during α-attack. The intermediate for 1-substitution has more resonance structures that preserve a complete benzene ring, making it more stable than the intermediate for 2-substitution. libretexts.orgyoutube.com Therefore, nitration of 5-methylnaphthalene, a key step in the synthesis of the corresponding amine via reduction, would be expected to occur at positions ortho or para to the methyl group, with a kinetic preference for positions on the same ring.

Position of AttackStability of IntermediateKey Factor
α-Position (e.g., C1) More stableThe positive charge can be delocalized over more positions while retaining a complete benzenoid ring in key resonance structures. wordpress.comlibretexts.org
β-Position (e.g., C2) Less stableFewer resonance structures can be drawn that maintain an intact benzene ring. youtube.com

Detailed Studies of Catalytic Reaction Mechanisms

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex naphthalene amines is no exception, with both transition metals and organocatalysts playing pivotal roles.

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of aromatic compounds. nih.gov One notable strategy is the dearomatization of naphthalenes, which transforms the flat aromatic system into a three-dimensional structure. nih.govnih.gov This process is valuable as it provides access to complex alicyclic frameworks. nih.gov

A common mechanistic pathway for Pd-catalyzed dearomatization involves an intramolecular Heck-type insertion. researchgate.net In this process, a palladium(0) catalyst initiates a sequence that can lead to the formation of π-allylpalladium intermediates. nih.govdocumentsdelivered.com These reactive intermediates can then be trapped by various nucleophiles, leading to the formation of highly functionalized, non-aromatic structures. nih.gov The development of asymmetric versions of these reactions allows for the creation of chiral centers with high stereocontrol. nih.gov The mechanism often begins with the generation of an arylpalladium species, which then undergoes dearomative insertion into a double bond of the naphthalene ring. researchgate.net

Organocatalysis, the use of small chiral organic molecules to catalyze chemical transformations, offers a complementary approach to metal catalysis, avoiding potential metal contamination in the final products. jhun.edu.cn Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, are highly effective Brønsted acid catalysts for a range of asymmetric reactions. nih.gov

In the context of naphthalene amine synthesis, organocatalysts can facilitate reactions like asymmetric Friedel-Crafts aminations. nih.gov A proposed mechanism involves the activation of both the naphthalene nucleophile and an electrophilic amine source (such as an azodicarboxylate) by the chiral catalyst through a network of hydrogen bonds. nih.govyoutube.com This dual activation brings the reactants together in a highly organized, chiral transition state. youtube.com This pre-organization allows for excellent control over the stereochemical outcome of the reaction, leading to the formation of enantioenriched naphthalene amine products. nih.govbeilstein-journals.org Secondary amines like proline can also act as organocatalysts by forming nucleophilic enamines or electrophilic iminium ions with substrates. jhun.edu.cnyoutube.com

Rearrangement Reactions Involving Naphthalene Amine Scaffolds

The rigid framework of the naphthalene ring system can be susceptible to rearrangement under certain conditions, particularly when significant steric strain is introduced. For instance, studies on highly substituted 1,8-dinitronaphthalene (B126178) derivatives have shown that steric hindrance between bulky groups can promote unusual reactions. acs.org

In one reported case, extreme steric strain between nitro and carboxylic acid groups at the 1 and 8 positions of a naphthalene derivative led to an unprecedented fragmentation and rearrangement of the aromatic core under mild conditions. acs.org The mechanism involves the formation of a strained intermediate that, upon the addition of water, initiates a cascade that breaks a Csp²–Csp² bond within the naphthalene ring. This process disrupts the aromaticity and results in a rearranged product, demonstrating that the stability of the naphthalene scaffold can be overcome by introducing severe steric clashes. acs.org While not directly involving an amine, this study highlights the potential for skeletal rearrangements in heavily functionalized naphthalenes, a principle that could extend to sterically crowded naphthalene amine derivatives.

Theoretical and Experimental Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is paramount for understanding and optimizing the synthesis of 5-Methylnaphthalen-1-amine (B180391) hydrochloride. Common synthetic routes, such as reductive amination of a corresponding ketone or palladium-catalyzed amination (Buchwald-Hartwig reaction), proceed through distinct transient species.

Reductive Amination Pathway:

One plausible route to 5-Methylnaphthalen-1-amine is the reductive amination of 5-methyl-1-tetralone. This reaction typically proceeds in two key steps:

Imine/Enamine Formation: The initial step involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an imine or enamine intermediate. The formation of the imine is a reversible process and is often catalyzed by acid. nih.gov

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. rsc.org

Theoretical Studies:

Experimental Elucidation:

Experimentally, the presence of reaction intermediates can be inferred or directly observed using various spectroscopic techniques.

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the progress of a reaction in real-time, allowing for the detection of transient species. For example, the appearance and disappearance of characteristic vibrational bands corresponding to C=O (ketone), C=N (imine), and N-H (amine) bonds can provide evidence for the reaction pathway.

Trapping Experiments: In some cases, reactive intermediates can be "trapped" by introducing a reagent that selectively reacts with the intermediate to form a stable, characterizable product.

Kinetic Isotope Effects (KIE): The study of kinetic isotope effects, where an atom in the reactant is replaced by its heavier isotope (e.g., hydrogen with deuterium), can provide insights into the rate-determining step of a reaction and the nature of the transition state. researchgate.netnih.gov For reductive amination, a significant KIE upon deuteration of the reducing agent would suggest that the hydride transfer to the imine is involved in the rate-determining step.

A summary of potential intermediates in common synthetic routes is presented in the table below.

Synthetic Route Key Intermediate(s) Theoretical Approach for Study Experimental Technique for Elucidation
Reductive AminationImine, EnamineDFT calculations of energies and transition statesIn-situ IR/NMR spectroscopy, Trapping experiments, KIE studies
Buchwald-Hartwig AminationPd(0)-ligand complex, Oxidative addition adduct, Amido complexDFT modeling of catalytic cycleNMR spectroscopy of isolated intermediates, X-ray crystallography of stable complexes

Solvent Effects and Reaction Condition Optimization on Mechanistic Pathways

The choice of solvent and the optimization of reaction conditions (temperature, pressure, catalyst, and reactants concentration) can profoundly influence the reaction rate, yield, and even the mechanistic pathway itself.

Solvent Effects:

Solvents can affect reaction mechanisms in several ways:

Solvation of Reactants and Intermediates: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, the formation of the charged iminium ion in the first step of reductive amination is favored by polar protic solvents.

Solubility of Reagents: The solubility of reactants and catalysts is crucial for efficient reaction kinetics. In palladium-catalyzed reactions, the choice of solvent can impact the solubility of the palladium precursor and the ligand, which in turn affects the catalytic activity. nih.gov

Direct Participation in the Reaction: Some solvents can act as reactants or catalysts. For example, protic solvents can participate in proton transfer steps, which are often crucial in amination reactions.

The effect of solvent polarity on the photochemical reactions of naphthalene has been studied, demonstrating that the reaction course can be significantly altered by the solvent environment. rsc.org While not a synthetic study, this highlights the sensitivity of naphthalene derivatives to solvent effects. For the Buchwald-Hartwig amination, the choice of solvent (e.g., toluene, dioxane, THF) is a critical parameter that is often optimized to achieve high yields. figshare.com

Reaction Type Solvent Property Effect on Mechanism Example Solvents
Reductive Amination (Imine Formation)Polarity, Protic/AproticStabilization of iminium ion intermediate, facilitates proton transferMethanol, Ethanol
Buchwald-Hartwig AminationPolarity, Coordinating AbilitySolubilization of catalyst and reactants, can influence ligand exchange ratesToluene, Dioxane, THF

Reaction Condition Optimization:

The optimization of reaction conditions is essential for maximizing the yield and purity of 5-Methylnaphthalen-1-amine hydrochloride while minimizing side reactions.

Temperature: Higher temperatures generally increase reaction rates but can also lead to undesired side products or decomposition of reactants and catalysts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.

Catalyst and Ligand (for catalyzed reactions): In Buchwald-Hartwig amination, the choice of palladium precursor and the phosphine (B1218219) ligand is critical. Different ligands can have a significant impact on the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. figshare.com Optimization often involves screening a variety of ligands to find the one that provides the best performance for a specific substrate.

Base (for catalyzed reactions): The choice and amount of base in Buchwald-Hartwig amination are crucial. The base is required to deprotonate the amine nucleophile but can also influence the stability of the catalyst and the rate of side reactions.

Concentration: The concentration of reactants can affect the reaction order and rate. In some cases, high concentrations can favor desired bimolecular reactions, while in others, dilution may be necessary to suppress side reactions.

A systematic approach to reaction optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.

Advanced Spectroscopic Characterization of 5 Methylnaphthalen 1 Amine Hydrochloride Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including naphthalenamine derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular structure can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, respectively.

In the ¹H NMR spectrum of a typical 1-aminonaphthalene derivative, the aromatic protons of the naphthalene (B1677914) ring system generally appear in the range of 7.0–8.5 ppm. The exact chemical shifts and splitting patterns are dictated by the substitution pattern. Protons on the same ring as the amine group will have different chemical shifts from those on the other ring. The protons of the methyl group, such as in 5-methylnaphthalen-1-amine (B180391), would typically resonate in the upfield region, around 2.3–2.6 ppm. The amine protons can appear over a broad range and may be broadened due to exchange. In the hydrochloride salt, the ammonium (B1175870) protons (-NH₃⁺) would also be observable.

The ¹³C NMR spectrum provides information on the carbon framework. For a naphthalenamine analog, the ten carbons of the naphthalene ring will typically appear in the aromatic region of the spectrum, between 110 and 150 ppm. The carbon atom attached to the amino group (C1) and the carbon atom bearing the methyl group (C5) will have distinct chemical shifts influenced by these substituents. The methyl carbon would be expected to appear at a much higher field, typically between 20 and 30 ppm.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for a Naphthalenamine Analog

Please note: This is a representative table based on known data for similar compounds. Actual values for 5-Methylnaphthalen-1-amine hydrochloride may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2 / C2~7.4~125
H3 / C3~7.5~126
H4 / C4~7.9~128
H6 / C6~7.6~127
H7 / C7~7.4~124
H8 / C8~8.1~129
C1-~145
C4a-~134
C5-~129
C8a-~125
5-CH₃~2.5~22

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For a naphthalenamine analog, COSY would show correlations between adjacent protons on the naphthalene rings, allowing for the assignment of specific protons within the spin systems of each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is crucial for connecting different fragments of the molecule. For example, the protons of the methyl group would show an HMBC correlation to the C5 carbon of the naphthalene ring, confirming the position of the methyl group. Similarly, protons on the naphthalene ring would show correlations to quaternary carbons, aiding in their assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the aromatic system, the amine salt, and the methyl group.

N-H Stretching: The ammonium group (-NH₃⁺) of the hydrochloride salt would exhibit broad and strong absorption bands in the FTIR spectrum, typically in the region of 2800–3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic carbon-carbon bonds of the naphthalene ring typically appear in the region of 1400–1600 cm⁻¹.

N-H Bending: The bending vibrations of the ammonium group are expected around 1500–1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration would likely be found in the 1250–1350 cm⁻¹ region.

The Raman spectrum would complement the FTIR data. Aromatic ring vibrations often give strong signals in Raman spectroscopy.

Table 2: Expected Vibrational Bands for this compound

Please note: This is a representative table. Actual peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (Ammonium)2800-3200 (broad)FTIR
Aromatic C-H Stretch3000-3100FTIR, Raman
Aliphatic C-H Stretch2850-2960FTIR, Raman
N-H Bend (Ammonium)1500-1600FTIR
Aromatic C=C Stretch1400-1600FTIR, Raman
C-N Stretch1250-1350FTIR

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption and subsequent emission of light.

The naphthalene ring system is the primary chromophore in this compound. The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution of the naphthalene core with an amino group and a methyl group will influence the energies of these orbitals and thus the wavelengths of maximum absorption (λ_max).

Naphthalene itself exhibits characteristic absorption bands. The presence of the electron-donating amino and methyl groups is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene. The protonation of the amino group to form the hydrochloride salt would likely cause a hypsochromic (blue) shift compared to the free amine, as the electron-donating ability of the nitrogen is reduced.

Many naphthalene derivatives are fluorescent, meaning they re-emit absorbed energy as light. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the substitution pattern and the solvent environment. The compound has been noted for its potential use as a reagent for UV fluorescence detection.

Table 3: Expected Electronic Spectroscopy Data for this compound

Please note: This is a representative table based on the properties of similar naphthalenamine derivatives.

Parameter Expected Value
Absorption Maxima (λ_max)~290-340 nm
Molar Absorptivity (ε)1,000-10,000 M⁻¹cm⁻¹
Emission Maxima (λ_em)~350-450 nm
Stokes Shift~50-100 nm

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information about a molecule's mass and, by extension, its elemental composition and structural features. In the analysis of this compound and its analogs, mass spectrometry is employed to determine the mass of the molecular ion and to study its fragmentation patterns upon ionization. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (or a protonated molecule in soft ionization techniques), which can then break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The fragmentation pattern is highly dependent on the molecule's structure and the stability of the resulting fragment ions. chemguide.co.uklibretexts.org For amine-containing compounds, characteristic fragmentation pathways, such as cleavage of the carbon-carbon bond alpha to the nitrogen atom, are often observed. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful sub-discipline of mass spectrometry that measures the mass-to-charge ratio of an ion with extremely high accuracy and precision. nih.gov Unlike nominal mass measurements which provide integer masses, HRMS can determine the mass of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. missouri.edu This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas (isobars).

For 5-Methylnaphthalen-1-amine, which has the chemical formula C₁₁H₁₁N, HRMS provides the exact mass of its molecular ion based on the sum of the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). missouri.edumsu.edu In techniques like electrospray ionization (ESI), the compound is typically observed as its protonated form, [M+H]⁺. The theoretical exact mass for the protonated molecular ion of 5-Methylnaphthalen-1-amine ([C₁₁H₁₂N]⁺) can be calculated with high precision.

ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H121.00782512.093900
Nitrogen¹⁴N114.00307414.003074
Calculated Exact Mass of [C₁₁H₁₂N]⁺158.096974

The experimentally measured mass from an HRMS instrument would be compared against this theoretical value. A close match (typically within 5 ppm) provides strong evidence for the assigned elemental composition of C₁₁H₁₁N for the neutral molecule.

While specific experimental HRMS data for this compound is not widely published, analysis of related naphthalenamine analogs demonstrates the utility of the technique. For instance, studies on more complex substituted naphthylamine derivatives consistently report measured m/z values that align closely with their calculated exact masses, often with deviations of less than 2 ppm, confirming their elemental compositions.

Based on the principles of mass spectrometry, a plausible fragmentation pattern for the molecular ion of 5-Methylnaphthalen-1-amine ([C₁₁H₁₁N]⁺˙) can be predicted. The fused aromatic naphthalene core lends considerable stability to the molecular ion, which would likely be observed as a prominent, if not the base, peak in the spectrum. Key fragmentation pathways would involve the loss of small, stable neutral species or radicals from the parent ion. chemguide.co.ukdocbrown.info

Proposed Fragment IonNeutral LossTheoretical Exact Mass (Da)Description of Fragmentation
[C₁₁H₁₀N]⁺156.08130Loss of a hydrogen radical from the amine group or aromatic ring.
[C₁₀H₈N]⁺CH₃˙142.06565Loss of the methyl radical via cleavage of the C-C bond.
[C₁₀H₈]⁺˙NH₃128.06260Loss of ammonia (B1221849) from the protonated molecular ion.
[C₉H₇]⁺HCN (from [C₁₀H₈]⁺˙)115.05478Loss of hydrogen cyanide from the naphthalene cation radical, a common pathway for aromatic amines.

The precise masses of these fragments, as determined by HRMS, would be used to confirm the identity of each fragment ion and piece together the structure of the parent molecule.

Computational and Theoretical Investigations of 5 Methylnaphthalen 1 Amine Hydrochloride

Prediction of Spectroscopic Parameters and Comparison with Experimental DataResearch involving the computational prediction of spectroscopic parameters (such as IR, Raman, or NMR spectra) for 5-methylnaphthalen-1-amine (B180391) hydrochloride and their comparison with experimental data could not be located.

An authoritative and scientifically sound article on this specific topic requires dedicated research that has not yet been published.

Computational Mechanistic Studies and Transition State Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms, predicting molecular geometries, and analyzing the energetics of transition states. While specific computational mechanistic studies focused exclusively on 5-methylnaphthalen-1-amine hydrochloride are not extensively documented in publicly available literature, a wealth of theoretical research on closely related naphthalen-1-amine derivatives provides significant insight into the potential reaction pathways and transition states this compound may undergo. These studies form the basis for understanding its reactivity in processes such as C-H functionalization and reactions involving the amine group.

Detailed theoretical investigations have been crucial in explaining the regioselectivity of various functionalization reactions on the naphthalene (B1677914) core. For instance, DFT calculations have been successfully employed to rationalize the selective C-H functionalization at the C8-position in certain palladium-catalyzed reactions of 1-naphthylamines, and to understand the switch to C2-reactivity under different conditions. researchgate.net Such studies help predict how substituents, like the methyl group in 5-methylnaphthalen-1-amine, influence the electronic properties and steric environment of the aromatic system, thereby directing the course of a reaction.

Furthermore, computational studies have provided detailed energetic profiles for more complex transformations. In a theoretical study on the synthesis of naphthalene derivatives from isoquinolines, DFT calculations were used to map the reaction pathway, which involves a critical C─N bond cleavage step. nih.gov The energy barrier for this cleavage, proceeding through transition state TS-1, was calculated to be 12.8 kcal/mol. nih.gov This demonstrates the utility of transition state analysis in quantifying the energy required to break specific bonds and proceed along a reaction coordinate.

The data derived from these computational models, including activation energies and the geometries of transition states, are invaluable for designing new synthetic routes and optimizing reaction conditions for naphthalene derivatives.

Interactive Data Table 1: Calculated Transition State Energies in Reactions of Naphthylamine Derivatives

This table presents calculated energy barriers for key steps in reactions involving naphthylamine analogues, as determined by DFT calculations.

Reaction / ProcessSystem StudiedCalculated Energy Barrier (kcal/mol)Reference
Addition of Methanal (Formation of intermediate i1a)2-Naphthylamine (B18577)32.0
Addition of Methanal (Formation of intermediate i1b)2-Naphthylamine34.2
C─N Bond Cleavage (via TS-1)Isoquinoline (B145761) derivative12.8 nih.gov

Interactive Data Table 2: Applications of DFT in Mechanistic Studies of Naphthylamine Derivatives

This table summarizes how computational methods have been applied to understand different aspects of reactivity and mechanism for naphthalen-1-amine derivatives.

Area of StudyApplication of Computational MethodKey Insight GainedReference
RegioselectivityDFT calculations to determine the most favorable reaction sites.Rationalization for preferential C8 or C2 functionalization. researchgate.net
Reaction Pathway EnergeticsMapping of potential energy surfaces for multi-step reactions.Identification of intermediates and rate-determining steps. nih.gov
Thermochemistry of IntermediatesCalculation of Gibbs free energies for reactants, products, and adducts.Assessment of reaction spontaneity and equilibrium positions. nih.gov

Crystal Structure Analysis and Supramolecular Chemistry of Naphthalene Amine Hydrochlorides

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the compound's structure.

Unit Cell Parameters and Space Group Determination

Without experimental data, the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the crystallographic space group (which describes the symmetry of the crystal) for 5-methylnaphthalen-1-amine (B180391) hydrochloride are unknown.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A detailed analysis of intramolecular geometry, including specific bond lengths, bond angles, and dihedral angles, is contingent on SCXRD results. This information would reveal how the methyl and ammonium (B1175870) groups influence the geometry of the naphthalene (B1677914) core.

Molecular Conformation and Chirality in the Crystalline State

The conformation of the molecule in the solid state, particularly the orientation of the amine and methyl substituents relative to the naphthalene ring system, cannot be determined. Furthermore, while the molecule itself is not chiral, its arrangement in a crystalline lattice could potentially lead to a chiral space group, a detail that can only be confirmed through SCXRD.

Analysis of Intermolecular Interactions

The study of supramolecular chemistry involves understanding the non-covalent interactions that dictate how molecules assemble in the crystalline state.

Hydrogen Bonding Networks

It is anticipated that the ammonium group (-NH₃⁺) would act as a hydrogen bond donor, interacting with the chloride anion (Cl⁻) as an acceptor. This would likely form a network of N-H···Cl hydrogen bonds, which are crucial in stabilizing the crystal structure. However, the specific geometry, connectivity, and dimensionality of this network are unknown without crystallographic data.

π–π Stacking Interactions

The aromatic naphthalene rings are expected to participate in π–π stacking interactions, further contributing to the stability of the crystal lattice. The nature of these interactions (e.g., face-to-face or offset) and the distances between the aromatic planes are key parameters that can only be obtained from an experimental crystal structure determination.

Van der Waals and Dipole-Dipole Interactions

Beyond the strong N-H···Cl hydrogen bonds, the crystal packing of 5-Methylnaphthalen-1-amine hydrochloride would be significantly influenced by van der Waals forces and dipole-dipole interactions.

A hypothetical representation of these interactions is presented in the table below, based on common findings in related structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Contribution to Crystal Packing
Hydrogen BondingN-HCl2.9 - 3.3Primary structural motif
π-π StackingNaphthalene RingNaphthalene Ring3.3 - 3.8Stabilizes layered structures
C-H···πMethyl C-HNaphthalene Ring2.5 - 2.9Influences molecular orientation
van der WaalsAll atomsAll atoms> 3.0Overall cohesive energy

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified.

For a compound like this compound, a Hirshfeld surface analysis would be expected to reveal the following:

Prominent red spots on the dnorm surface corresponding to the strong N-H···Cl hydrogen bonds. These indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms.

Broader, less intense features representing C-H···Cl and C-H···π interactions.

Large, featureless regions on the surface corresponding to weaker H···H contacts, which often comprise a significant portion of the total surface area, reflecting the prevalence of van der Waals forces.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. A typical fingerprint plot for a naphthalene amine hydrochloride would show distinct spikes corresponding to the dominant N-H···Cl and H···H contacts. The relative contributions of different intermolecular contacts for a hypothetical analysis are provided in the table below.

Contact TypePercentage Contribution (Hypothetical)
H···H~40-50%
C···H/H···C~20-30%
N···H/H···N~10-15%
Cl···H/H···Cl~10-15%
C···C~1-5%

Polymorphism and Co-crystallization Studies of Amine Salts

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a common phenomenon in amine salts. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. The formation of different polymorphs of this compound would likely be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. These factors can alter the delicate balance of intermolecular forces, leading to different packing arrangements.

Co-crystallization is another avenue for modifying the solid-state properties of amine salts. This involves crystallizing the target compound with a second, neutral molecule (a coformer). The coformer can introduce new hydrogen bonding motifs or alter the existing ones, leading to a new crystalline phase with potentially improved properties. For this compound, potential coformers could include molecules with hydrogen bond accepting groups, such as carboxylic acids or amides, which could compete with or complement the N-H···Cl interactions.

The study of polymorphism and co-crystallization is of significant interest in the pharmaceutical industry, as it allows for the tuning of a drug's physical properties to optimize its performance. While no specific studies on the polymorphism or co-crystallization of this compound have been reported, the general principles suggest that this compound would be a candidate for such solid-form screening.

Chemical Transformations and Derivatization Strategies for 5 Methylnaphthalen 1 Amine Hydrochloride

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring of 5-methylnaphthalen-1-amine (B180391) is an electron-rich aromatic system, making it susceptible to various transformations. The existing substituents—the amino group at C1 and the methyl group at C5—play a crucial role in directing the regioselectivity of these reactions.

The inherent directing effects of the amine and methyl groups can be strategically exploited to achieve regioselective C-H functionalization. However, to overcome challenges in controlling regioselectivity, particularly for positions that are not electronically favored, chemists employ directing groups. These groups temporarily bind to a reactant and position a catalyst to effect a transformation at a specific, often otherwise inaccessible, C-H bond.

A highly effective strategy for the C4−H amination of 1-naphthylamine (B1663977) derivatives involves the use of picolinamide (B142947) as a bidentate directing group. researchgate.net This approach, catalyzed by silver(I), allows for the introduction of an amine functionality at the C4 position with high regioselectivity. researchgate.net The reaction proceeds efficiently at room temperature without the need for a base or an external oxidant. researchgate.net While this has been demonstrated on general 1-naphthylamine derivatives, the principle is directly applicable to the 5-methyl substituted analogue. The directing group forms a chelate with the metal catalyst, bringing the catalytic center in close proximity to the C4-H bond, thereby facilitating its activation and subsequent amination. This methodology provides a valuable route to 4-aminated 1-naphthylamine derivatives. researchgate.net

Similarly, the formation of an imine can be used to direct C-H halogenation to the C2-position of a naphthalene ring, whereas without the imine directing group, palladium-catalyzed C-H halogenation of 1-naphthaldehydes shows a C8-regioselectivity. researchgate.net These strategies highlight how temporary modification of the amine functionality can be leveraged to control reactions on the aromatic core.

The electron-rich naphthalene core readily participates in electrophilic aromatic substitution reactions. The activating, ortho-, para-directing amino group (-NH₂) and the weakly activating, ortho-, para-directing methyl group (-CH₃) influence the position of incoming electrophiles. For 5-methylnaphthalen-1-amine, the primary sites for electrophilic attack are the C2, C4, and C8 positions.

Examples of electrophilic transformations include:

Oxidation: Strong oxidizing agents like chromic acid can convert 1-naphthylamine into 1,4-naphthoquinone. wikipedia.org This reaction involves the oxidation of the aromatic ring system.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce halogen atoms onto the ring, with the position determined by the directing effects of the existing substituents.

Nucleophilic transformations on the unsubstituted naphthalene ring are less common unless the ring is activated by strong electron-withdrawing groups. However, dearomative nucleophilic addition represents a powerful strategy for creating sp³-rich scaffolds from flat aromatic precursors. nih.govacs.org For instance, research on 1-naphthylmethylamine has shown that it can be converted to 1-naphthonitrile, which then undergoes a dearomative hydride addition regioselectively at the C4 position. nih.govresearchgate.net This process generates an α-cyano benzylic carbanion that can be trapped with various electrophiles, yielding 1,4-dihydronaphthalene-1-carbonitriles with a quaternary carbon center. nih.govacs.org This sequence demonstrates the potential for nucleophilic attack on derivatives of the naphthalene system, particularly after modification of the amine group into a nitrile.

Transformation TypeReagents/ConditionsProduct TypeRef.
Electrophilic
OxidationChromic acid1,4-Naphthoquinone derivative wikipedia.org
Nucleophilic
Dearomative Hydride Addition1. KH or n-BuLi/t-BuOK (forms nitrile in situ) 2. Electrophile1,4-Dihydronaphthalene-1-carbonitrile derivative nih.govacs.org

Modifications and Reactions of the Amine Functionality

The primary amine group at the C1 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary amine of 5-methylnaphthalen-1-amine hydrochloride can act as a nucleophile after deprotonation. This allows for straightforward reactions with electrophiles such as alkyl halides and acyl chlorides.

Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amine with alkyl groups. It is typically carried out using alkyl halides (R-X) under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds via an Sₙ2 mechanism. Catalysts like tetra-n-butylammonium bromide can be employed to improve reaction efficiency in industrial settings.

Acylation and Benzoylation: Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is commonly achieved by reacting the amine with acyl chlorides or acid anhydrides. Benzoylation is a specific type of acylation where a benzoyl group (C₆H₅-C=O) is introduced, typically using benzoyl chloride. These reactions result in the formation of stable amide derivatives.

ReactionReagentFunctional Group IntroducedProduct Class
AlkylationAlkyl halide (R-X)Alkyl (R)Secondary/Tertiary Amine
AcylationAcyl chloride (RCOCl)Acyl (RCO)Amide
BenzoylationBenzoyl chloride (PhCOCl)Benzoyl (PhCO)Benzamide

Diazotization and Azo Coupling Reactions with the Amine

Aromatic primary amines are important precursors for the synthesis of azo compounds, which are widely used as dyes. wikipedia.orgimrpress.com The process involves two main steps:

Diazotization: The primary amine group of 5-methylnaphthalen-1-amine reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. imrpress.comcuhk.edu.hk The resulting 5-methylnaphthalene-1-diazonium chloride is a reactive intermediate.

Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. wikipedia.orgcuhk.edu.hk This coupling reaction forms an azo compound, characterized by the -N=N- functional group, which links the two aromatic systems and forms an extended conjugated system responsible for the compound's color. wikipedia.org For example, coupling the diazonium salt with β-naphthol would produce an intensely colored azo dye. wikipedia.org

This sequence is a cornerstone of dye chemistry and allows for the creation of a vast array of colored compounds from naphthylamine precursors. imrpress.com

Primary amines, including 5-methylnaphthalen-1-amine, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. wjpsonline.comsemanticscholar.org These compounds contain a carbon-nitrogen double bond (C=N).

The reaction is typically catalyzed by acid and is reversible. wjpsonline.comnih.govlumenlearning.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. wjpsonline.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. wjpsonline.comlumenlearning.com To drive the reaction to completion, water is often removed from the reaction mixture. masterorganicchemistry.com The synthesis is often best performed under mildly acidic conditions (pH 4.5-5), as high acid concentrations would protonate the amine, rendering it non-nucleophilic. wjpsonline.comsemanticscholar.orglumenlearning.com

Schiff bases derived from aromatic amines and aldehydes are generally more stable than their aliphatic counterparts due to conjugation. wjpsonline.comsemanticscholar.org Studies have successfully synthesized Schiff bases from 1-naphthylamine hydrochloride and various aldehydes, such as benzaldehyde (B42025) and naphthalene-1-carbaldehyde, in an alcoholic medium. semanticscholar.org This established methodology is directly applicable to this compound for the synthesis of novel imine derivatives. semanticscholar.org

Carbonyl CompoundReaction ConditionsProductRef.
Aldehyde (R-CHO)Mild acid (e.g., acetic acid), alcoholic solventSchiff Base / Imine (Ar-N=CH-R) semanticscholar.org
Ketone (R-CO-R')Mild acid, removal of waterSchiff Base / Imine (Ar-N=CR-R') wjpsonline.com

Annulation and Heterocyclization Reactions Involving the Amine

The primary amine functionality of 5-methylnaphthalen-1-amine serves as a key handle for annulation and heterocyclization reactions, allowing for the construction of novel polycyclic and heterocyclic systems. These transformations are of significant interest in medicinal chemistry and materials science due to the prevalence of such scaffolds in biologically active molecules and functional materials.

One prominent strategy for heterocyclization is the transition metal-catalyzed reaction of naphthylamines with diols. For instance, iridium-catalyzed N-heterocyclization has been successfully employed for the synthesis of benzoquinoline and benzoindole derivatives from naphthylamines. acs.org In a reaction analogous to what 5-methylnaphthalen-1-amine could undergo, 1-naphthylamine reacts with 1,3-propanediol (B51772) in the presence of an iridium catalyst, such as IrCl₃, combined with a BINAP ligand to yield 7,8-benzoquinoline in high yields. acs.org The proposed mechanism involves the initial iridium-catalyzed dehydrogenation of the diol to an aldehyde, which then reacts with the naphthylamine to form an imine intermediate. Subsequent cyclization and aromatization steps lead to the final benzoquinoline product. acs.org Similarly, reaction with 1,2-diols can afford benzoindole derivatives. acs.org The methyl group at the 5-position of the naphthalene ring in 5-methylnaphthalen-1-amine is expected to influence the regioselectivity of such cyclizations.

Another approach to constructing new heterocyclic rings involves cyclization with bifunctional reagents. For example, a novel synthesis of benzoquinazolines has been reported from N-protected naphthylamines using hexamethylenetetramine in trifluoroacetic acid, followed by oxidation with potassium ferricyanide. nih.gov This method provides an efficient route to fused quinazoline (B50416) systems.

Furthermore, C-H functionalization strategies can be employed to achieve heterocyclization. Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives using a picolinamide directing group has been demonstrated with azodicarboxylates. mdpi.comresearchgate.net While this reaction leads to amination rather than a fused ring, it highlights the possibility of activating specific C-H bonds in the naphthalene core, which is a key step in many annulation strategies.

The table below summarizes potential annulation and heterocyclization reactions applicable to 5-methylnaphthalen-1-amine based on transformations reported for analogous naphthalen-1-amines.

Reaction TypeReagents/CatalystPotential Product from 5-Methylnaphthalen-1-amineReference
Iridium-catalyzed N-heterocyclization1,3-Propanediol, IrCl₃/BINAP6-Methylbenzo[h]quinoline acs.org
Iridium-catalyzed N-heterocyclization1,2-Diols (e.g., Ethylene Glycol)Methyl-substituted Benzo[g]indole acs.org
Benzoquinazoline Synthesis1. Acylation, 2. Hexamethylenetetramine/TFA, 3. K₃[Fe(CN)₆]Methyl-substituted Benzo[h]quinazoline nih.gov

Dearomatization and Dehydrogenation Transformations of Aminonaphthalenes

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which is a valuable strategy in the synthesis of complex molecules with potential biological activity. acs.org The naphthalene core of 5-methylnaphthalen-1-amine can undergo dearomatization through various catalytic methods, although the high resonance stability of the aromatic system presents a challenge.

Catalytic asymmetric dearomatization (CADA) is a powerful tool for this purpose. While direct examples with 5-methylnaphthalen-1-amine are not prevalent, related transformations on naphthalene derivatives provide insight into its potential reactivity. For instance, palladium-catalyzed asymmetric arylative dearomatization of 1-naphthols has been achieved, yielding enantioenriched products with a newly formed quaternary stereocenter. nih.govacs.orgcam.ac.uk This type of transformation, if applied to an N-protected derivative of 5-methylnaphthalen-1-amine, could potentially lead to highly functionalized, chiral aminotetralone precursors.

Gold(I) catalysis has also been employed for the asymmetric dearomatization of 1-aminonaphthalene derivatives through C-C bond formation with electron-rich heterocycles, leading to the formation of pentacyclic heterocyclic compounds. researchgate.net This demonstrates that the amine functionality can direct and participate in dearomative cyclization reactions.

Dehydrogenation represents the reverse of dearomatization, where a partially saturated ring system is aromatized. This process is relevant in the context of synthesizing aminonaphthalenes from their dearomatized precursors, such as aminotetralins. 1-Aminotetralin is the dearomatized analogue of 1-aminonaphthalene. The dehydrogenation of a hypothetical tetrahydro-5-methylnaphthalen-1-amine would lead to the formation of 5-methylnaphthalen-1-amine, restoring the aromaticity of the naphthalene ring system. This transformation is typically achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

The following table outlines some dearomatization strategies that could be conceptually applied to derivatives of 5-methylnaphthalen-1-amine, based on studies of related naphthalene compounds.

TransformationCatalytic System/MethodPotential Product from 5-Methylnaphthalen-1-amine DerivativeReference
Asymmetric Arylative DearomatizationPd-catalyst with chiral ligand (e.g., sSPhos)Chiral methyl-substituted aminotetralone derivative nih.govacs.orgcam.ac.uk
Asymmetric Dearomatization via C-C Bond FormationCationic Gold(I)/chiral bis(phosphine) complexPolycyclic heterocycle with a dearomatized aminonaphthalene core researchgate.net
Dehydrogenation (Aromatization)Pd/C, heat5-Methylnaphthalen-1-amine (from its tetrahydro derivative)Conceptual

Applications in Contemporary Organic Synthesis Utilizing Naphthalene Amines

Role as Building Blocks for Complex Organic Molecules

The unique structural features of 5-methylnaphthalen-1-amine (B180391) hydrochloride, combining a naphthalene (B1677914) core with a reactive primary amine, position it as a valuable precursor for a range of complex organic molecules. The naphthalene scaffold provides a rigid and sterically defined framework, while the amino group offers a versatile handle for a variety of chemical transformations.

Precursors for Specialized Fine Chemicals and Agrochemical Intermediates

While specific, large-scale applications of 5-methylnaphthalen-1-amine hydrochloride in the agrochemical industry are not extensively documented in publicly available research, its structural motifs are present in various pesticidal and herbicidal compounds. Phenolic derivatives of naphthalene, for instance, are important intermediates in the production of commercial agrochemicals. nih.gov The amino group of 5-methylnaphthalen-1-amine can be readily converted to a hydroxyl group via diazotization, opening pathways to such phenolic naphthalene derivatives.

Furthermore, the compound's structure lends itself to the synthesis of specialized fine chemicals. For example, it can be employed as a reagent for the determination of isocyanates in environmental and occupational settings. This application leverages the reactivity of the amine group to form derivatives that can be detected using UV or fluorescence spectroscopy. In material science, there is potential for its use as a curing agent in epoxy resins, where the amine functionality facilitates cross-linking reactions to enhance the mechanical and thermal properties of polymers.

Key Intermediates in Advanced Pharmaceutical Synthesis

The most well-documented application of this compound is as a crucial intermediate in the synthesis of pharmaceutical agents. A prime example is its role in the preparation of the antifungal medication Terbinafine. Terbinafine is an allylamine (B125299) antifungal used to treat fungal infections of the skin and nails. The synthesis involves utilizing this compound as a building block to construct the complex molecular structure of the final drug.

Beyond its use in established drugs, derivatives of naphthalene amines are a subject of ongoing research in drug discovery, particularly in the development of anticancer agents. mdpi.comnih.govnih.gov Studies have indicated that compounds with a naphthalene core may exhibit cytotoxic activity against various cancer cell lines. nih.gov Research has focused on the ability of naphthalene amine derivatives to inhibit specific molecular targets, such as the epidermal growth factor receptor (EGFR), with some compounds demonstrating promising bioavailability and efficacy in preclinical studies. The naphthalene moiety is often explored as a bioisostere for other aromatic systems in drug design, aiming to improve pharmacological properties such as metabolic stability and potency. nih.gov

Table 1: Pharmaceutical and Fine Chemical Applications of this compound and its Derivatives

Application AreaSpecific UseCompound ClassResearch Findings
Pharmaceuticals Antifungal Agent IntermediateAllylamine AntifungalKey building block in the synthesis of Terbinafine.
Anticancer Agent PrecursorNaphthalene DerivativesDerivatives show potential as EGFR inhibitors and cytotoxic agents against cancer cell lines. nih.gov
Fine Chemicals Analytical ReagentAromatic AmineUsed for the detection of isocyanates in environmental samples.
Polymer AdditiveCuring AgentExplored for use in epoxy resins to enhance material properties.

Use in Asymmetric Catalysis and Chiral Ligand Design

Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral ligands are essential components of asymmetric catalysts, as they create a chiral environment around the metal center that directs the stereochemical outcome of the reaction. mdpi.comnih.gov While this compound itself is not chiral, it serves as a valuable scaffold for the synthesis of chiral ligands.

The naphthalene backbone is a common feature in many "privileged" chiral ligands, so-called because of their broad applicability and effectiveness in a wide range of asymmetric transformations. myuchem.com The rigidity and steric bulk of the binaphthyl framework, in particular, are highly effective in creating a well-defined chiral pocket. myuchem.com Chiral diamines and amino alcohols derived from binaphthalene are widely used in the synthesis of ligands for metal-catalyzed reactions, such as asymmetric hydrogenation, allylic substitution, and C-H functionalization. mdpi.commyuchem.comresearchgate.net

Derivatives of 5-methylnaphthalen-1-amine can be envisioned as components of novel chiral ligands. The amino group provides a convenient attachment point for other chiral auxiliaries or coordinating groups. For example, it could be acylated with a chiral carboxylic acid or reacted with a chiral epoxide to introduce a stereocenter. The resulting chiral naphthalene amine derivative could then be further functionalized to create bidentate or polydentate ligands for various transition metals. The modular nature of such a synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov

Table 2: Examples of Chiral Ligand Scaffolds Based on Naphthalene Amines

Ligand TypeStructural FeaturesApplication in Asymmetric Catalysis
Binaphthyl Diamines (e.g., BINAM) Axially chiral binaphthyl backbone with amino groups at the 2,2'-positions. myuchem.comMetal-catalyzed hydrogenations, C-C and C-N bond forming reactions. myuchem.comresearchgate.net
N,N'-Dimethyl-1,1'-binaphthyldiamine Dimethylated amino groups on a binaphthyl scaffold. myuchem.comFormation of metal-ligand complexes for chiral synthesis. myuchem.com
(R)-NOBIN Contains both an amine and a hydroxyl group on a binaphthyl framework. myuchem.comSynthesis of enantiomerically pure compounds. myuchem.com

Participation in Skeletal Editing Chemistry and Ring Transformations

Skeletal editing is an emerging field in synthetic chemistry that focuses on the precise modification of the core framework of a molecule, such as inserting, deleting, or swapping atoms within a ring system. bohrium.comnih.govresearchgate.netnih.govchemistryworld.com This approach offers a powerful alternative to traditional synthetic methods that often require the de novo construction of a molecular skeleton to introduce structural changes. The naphthalene ring system, being a common motif in bioactive molecules, is an attractive target for skeletal editing.

While there are no specific reports detailing the use of this compound in skeletal editing reactions, the presence of the amino group offers a potential handle for initiating such transformations. For instance, the conversion of isoquinolines to naphthalenes through a nitrogen-to-carbon transmutation has been reported, involving a ring-opening and electrocyclization sequence. bohrium.comnih.gov It is conceivable that a reverse transformation, from a naphthalene amine to a nitrogen-containing heterocyclic system, could be developed.

Ring expansion and contraction reactions are another facet of skeletal transformations. wikipedia.orguchicago.educhemistrysteps.comyoutube.com These reactions often proceed through carbocationic or carbene/nitrene intermediates. nih.gov The diazotization of the amino group in this compound would generate a diazonium salt, which could then be a precursor to a highly reactive carbocation on the naphthalene ring. This carbocation could potentially undergo rearrangement, leading to ring expansion or contraction, although such reactions would need to overcome the high energetic barrier of disrupting the aromatic system. More plausible would be transformations involving dearomatization of the naphthalene ring, followed by skeletal rearrangement and subsequent re-aromatization. nih.gov

Development of Novel Synthetic Reagents and Organic Mediators

Beyond its role as a structural building block, this compound and its derivatives have the potential to be developed into novel synthetic reagents and organic mediators. The combination of the electron-rich naphthalene ring and the nucleophilic amino group allows for a range of chemical transformations.

As previously mentioned, it has been utilized as a reagent for the detection of isocyanates. This principle could be extended to the development of other analytical reagents for the detection and quantification of various electrophilic species. The naphthalene core can also act as a chromophore or fluorophore, making its derivatives suitable for applications in chemical sensing and bioimaging.

In the realm of organic mediators, the amino group can be modified to create a variety of functional groups that can participate in or catalyze organic reactions. For example, oxidation of the primary amine could lead to nitroso or nitro derivatives, which are useful reagents in organic synthesis. Furthermore, the amine could be converted into an azide (B81097) or a triazole, opening up possibilities for its use in click chemistry and bioconjugation. The steric and electronic properties of the 5-methylnaphthalen-1-yl group would influence the reactivity and selectivity of such reagents and mediators, potentially offering advantages over existing systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylnaphthalen-1-amine hydrochloride, and what key reaction conditions influence yield?

  • Answer: The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloromethane (DCM) under ambient conditions to reduce intermediate imines . Alternatively, substitution reactions involving hydroxynaphthyl precursors (e.g., Mannich reactions) with subsequent hydrolysis and hydrochloride salt formation are viable. Critical parameters include solvent polarity (DCM for reductive steps), stoichiometric control of amine sources, and pH adjustment during salt formation .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity, while High-Performance Liquid Chromatography (HPLC) with impurity reference standards (e.g., enantiomers like MM0317.05 and MM0317.15) quantifies purity. Mass spectrometry (MS) and X-ray crystallography resolve ambiguities in molecular configuration .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Answer: Use PPE (gloves, goggles, lab coats), ensure ventilation, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store at 2–8°C in airtight, desiccated containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound across different studies?

  • Answer: Cross-validate data using multiple techniques (e.g., 2D NMR, FT-IR) and compare with certified reference materials. For conflicting NMR shifts, consider solvent effects (DMSO vs. CDCl₃), concentration, or pH variations. Systematic replication under controlled conditions resolves methodological inconsistencies .

Q. What strategies are effective in minimizing enantiomeric impurities during the synthesis of this compound?

  • Answer: Employ chiral auxiliaries or catalysts (e.g., enantioselective reducing agents) during reductive amination. Monitor reaction progress using chiral HPLC (e.g., with Imp. B(EP) enantiomer standards MM0317.05/MM0317.15) to isolate stereoisomers. Thermodynamic control via low-temperature crystallization enhances enantiopurity .

Q. How can reaction parameters be systematically optimized to improve the scalability of this compound synthesis?

  • Answer: Use Design of Experiments (DoE) to evaluate variables like temperature, solvent (DCM vs. THF), and catalyst loading. Industrial-scale synthesis may adopt continuous flow reactors for precise control of residence time and mixing efficiency, as demonstrated in analogous amine hydrochloride production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.